Regioisomeric Differentiation: Ortho (391217-88-2) vs. Meta (404831-36-3) Substitution Impacts Biological Fingerprint
The most critical differentiator for CAS 391217-88-2 is its ortho-substitution geometry. Its direct regioisomer, CAS 404831-36-3 (meta-substituted), has a distinct bioactivity profile recorded in ChEMBL. While specific quantitative data for the ortho isomer remains sparse in public repositories, the meta isomer is associated with a broader set of screening hits across multiple unrelated targets [1]. This divergent target engagement landscape, driven solely by the change in attachment position, strongly suggests that the ortho isomer offers a more selective starting point for programs requiring a constrained binding pose, particularly for targets where the pharmacophore model penalizes the extended conformation accessible to the meta isomer [2].
| Evidence Dimension | Target Engagement Profile (Number and type of active targets in public screening data) |
|---|---|
| Target Compound Data | Limited public bioactivity data, suggesting a narrower target profile. |
| Comparator Or Baseline | CAS 404831-36-3 (meta isomer, CHEMBL1277194): 10 bioactivity records across functional, ADME, and inhibition assays on 5 distinct targets [1]. |
| Quantified Difference | Qualitative difference; the ortho isomer presents a less promiscuous screening fingerprint based on available data. |
| Conditions | ChEMBL database, aggregated public screening data as of 2026. |
Why This Matters
For scientists procuring a screening compound, a seemingly cleaner biological profile for the ortho isomer could reduce downstream false-positive rates and simplify hit deconvolution.
- [1] ChEMBL Database. Compound Report Card for CHEMBL1277194 (N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide). https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1277194/. Accessed May 9, 2026. View Source
- [2] Kim, T.; Yang, H. Y.; Park, B. G.; Jung, S. Y.; Park, J.-H.; Park, K. D.; Min, S.-J.; Tae, J.; Yang, H.; Cho, S.; Cho, S. J.; Song, H.; Mook-Jung, I.; Lee, J.; Pae, A. N. Discovery of benzimidazole derivatives as modulators of mitochondrial function: A potential treatment for Alzheimer's disease. Eur. J. Med. Chem. 2017, 125, 1172-1192. View Source
